molecular formula C14H20N2O3 B1452019 Tert-butyl 1-(hydroxyimino)-3-phenylpropan-2-ylcarbamate CAS No. 1033194-57-8

Tert-butyl 1-(hydroxyimino)-3-phenylpropan-2-ylcarbamate

Cat. No. B1452019
M. Wt: 264.32 g/mol
InChI Key: OLINQFXDWRSOSY-XNTDXEJSSA-N
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Description

Tert-butyl 1-(hydroxyimino)-3-phenylpropan-2-ylcarbamate, also known as TBHP, is a synthetic compound that has been used in laboratory experiments since the mid-20th century. It is a versatile compound that has a variety of applications in scientific research, including its use as a reagent for organic synthesis, as a stabilizer for enzyme reactions, and as a catalyst for chemical reactions. TBHP is a relatively simple compound that has been studied extensively over the years, and its mechanism of action and biochemical and physiological effects have been well-documented.

Scientific Research Applications

  • Scientific Field: Polymer Science

    • Application Summary : Tert-butyl compounds are used in the preparation of low-dielectric polyimide films . These films are significant in the microelectronics industry .
    • Methods of Application : The films are constructed based on a low-temperature polymerization strategy, employing tetracarboxylic dianhydride and 4,4’-diamino-3,5-ditert butyl biphenyl ether as monomers .
    • Results or Outcomes : The introduction of tert-butyl branches in the main chain of polyimides can enhance the free volume of the molecular chain and reduce the interaction between molecular chains of polyimide, resulting in a low dielectric constant .
  • Scientific Field: Organic Chemistry

    • Application Summary : Tert-butyl compounds are used in the efficient synthesis of imidazole and pyrimidine derivatives .
    • Methods of Application : The synthesis involves a procedure similar to the synthesis of compound 5a from tert-butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate .
    • Results or Outcomes : The synthesis results in the formation of tert-Butyl [2-(5-methyl-1H-imidazol-2-yl)propan-2-yl]-carbamate .
  • Scientific Field: Chemistry and Biology

    • Application Summary : The tert-butyl group has unique reactivity patterns and is used in various chemical transformations .
    • Methods of Application : The tert-butyl group is used in biosynthetic and biodegradation pathways .
    • Results or Outcomes : The crowded tert-butyl group elicits a unique reactivity pattern, which is highlighted by summarising characteristic applications .
  • Scientific Field: Organic Chemistry

    • Application Summary : Tertiary butyl esters find large applications in synthetic organic chemistry .
    • Methods of Application : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
    • Results or Outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
  • Scientific Field: Ionic Liquids

    • Application Summary : Tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) are prepared for use in organic synthesis .
    • Methods of Application : Boc-AAILs are prepared from commercially available tert-butyloxycarbonyl-protected amino acids .
    • Results or Outcomes : These Boc-AAILs expand the applicability of amino acid ionic liquids (AAILs) in organic synthesis .

properties

IUPAC Name

tert-butyl N-[(1E)-1-hydroxyimino-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-12(10-15-18)9-11-7-5-4-6-8-11/h4-8,10,12,18H,9H2,1-3H3,(H,16,17)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLINQFXDWRSOSY-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672842
Record name tert-Butyl [(1E)-1-(hydroxyimino)-3-phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-(hydroxyimino)-3-phenylpropan-2-ylcarbamate

CAS RN

1033194-57-8
Record name tert-Butyl [(1E)-1-(hydroxyimino)-3-phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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